Cas no 174607-68-2 ((R)-4-Benzyl Albuterol)

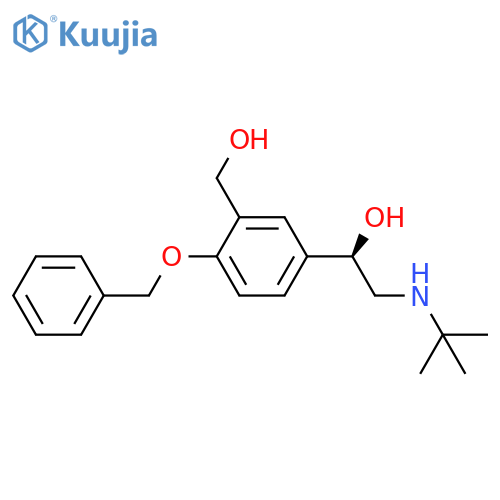

(R)-4-Benzyl Albuterol structure

商品名:(R)-4-Benzyl Albuterol

(R)-4-Benzyl Albuterol 化学的及び物理的性質

名前と識別子

-

- (R)-Benzyl albuterol

- Levalbuterol Related Compound F

- (R)-4-Benzyl Albuterol

- 1-[4-(Benzyloxy)-3-(hydroxymethyl)phenyl]-2-[(2-methyl-2-propanyl )amino]ethanol

- (1R)-1-(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)-2-(tert-butylamino)ethan-1-ol

- (R)-α-{[(1,1-Dimethylethyl)amino]methyl}-4-(phenylmethoxy)-1,3-benzenedimethanol

- (1R)-2-(tert-butylamino)-1-[3-(hydroxymethyl)-4-phenylmethoxyphenyl]ethanol

- alpha (((1,1-Dimethylethyl)amino)methyl)-4-(phenylmethoxy)-1,3-benzenedimethanol

- 1,3-Benzenedimethanol, alpha1-[[(1,1-dimethylethyl)amino]methyl]-4-(phenylmethoxy)-, (alpha1R)-

- 1,3-Benzenedimethanol, alpha1-(((1,1-dimethylethyl)amino)methyl)-4-(phenylmethoxy)-, (alpha1R)-

- SCHEMBL12158787

- (-)-4-benzyl albuterol

- 1,3-BENZENEDIMETHANOL, .ALPHA.1-(((1,1-DIMETHYLETHYL)AMINO)METHYL)-4-(PHENYLMETHOXY)-, (.ALPHA.1R)-

- 3TYG8Y4VP4

- UNII-3TYG8Y4VP4

- 4-Benzyl albuterol, (-)-

- Q27258025

- .ALPHA. (((1,1-DIMETHYLETHYL)AMINO)METHYL)-4-(PHENYLMETHOXY)-1,3-BENZENEDIMETHANOL

- DTXSID201130555

- Levalbuterol Related Compound F (30 mg) (alpha-[{(1,1-Dimethylethyl)amino}methyl}-4-(phenylmethoxy)-1,3-benzenedimethanol)

- 174607-68-2

- (I+/-1R)-I+/-1-[[(1,1-Dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol

-

- インチ: InChI=1S/C20H27NO3/c1-20(2,3)21-12-18(23)16-9-10-19(17(11-16)13-22)24-14-15-7-5-4-6-8-15/h4-11,18,21-23H,12-14H2,1-3H3/t18-/m0/s1

- InChIKey: ICDQPCBDGAHBGG-SFHVURJKSA-N

- ほほえんだ: CC(C)(C)NCC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)CO)O

計算された属性

- せいみつぶんしりょう: 329.19900

- どういたいしつりょう: 329.19909372g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 8

- 複雑さ: 349

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 61.7Ų

じっけんとくせい

- PSA: 61.72000

- LogP: 3.57030

(R)-4-Benzyl Albuterol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B224770-100mg |

(R)-4-Benzyl Albuterol |

174607-68-2 | 100mg |

$ 1568.00 | 2023-04-18 | ||

| TRC | B224770-10mg |

(R)-4-Benzyl Albuterol |

174607-68-2 | 10mg |

$ 201.00 | 2023-04-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1358842-30MG |

Levalbuterol Related Compound F |

174607-68-2 | 30mg |

¥12990.16 | 2024-12-26 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1358842-30MG |

174607-68-2 | 30MG |

¥16259.59 | 2023-01-05 |

(R)-4-Benzyl Albuterol 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

174607-68-2 ((R)-4-Benzyl Albuterol) 関連製品

- 18910-70-8(O-Methyl Albuterol)

- 56796-66-8(4-Benzyl Albuterol)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬